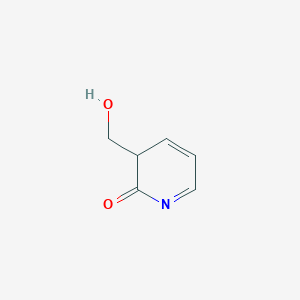
3-(Hydroxymethyl)-2(3H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(羟甲基)-2(3H)-吡啶酮是一种有机化合物,化学式为C6H7NO2。它是吡啶酮的衍生物,其特征是在吡啶酮环的第三位连接了一个羟甲基。
准备方法
合成路线和反应条件
3-(羟甲基)-2(3H)-吡啶酮的合成可以通过多种方法实现。一种常见的方法是将2-吡啶酮在碱性条件下与甲醛反应,生成羟甲基衍生物。该反应通常按以下步骤进行:
起始原料: 2-吡啶酮
试剂: 甲醛
条件: 碱性介质(例如,氢氧化钠)
产物: 3-(羟甲基)-2(3H)-吡啶酮
工业生产方法
在工业生产中,3-(羟甲基)-2(3H)-吡啶酮的生产可能涉及连续流动工艺,以提高效率和产量。 流动微反应器的使用可以精确控制反应条件,从而实现更可持续和可扩展的生产方法 .
化学反应分析
反应类型
3-(羟甲基)-2(3H)-吡啶酮会发生各种化学反应,包括:
氧化: 羟甲基可以被氧化形成羧酸衍生物。
还原: 该化合物可以被还原形成相应的醇。
取代: 羟甲基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等还原剂。
取代: 亲核取代反应通常涉及氢化钠(NaH)或叔丁醇钾(KOtBu)等试剂。
主要生成产物
氧化: 羧酸衍生物
还原: 醇衍生物
取代: 各种取代的吡啶酮衍生物
科学研究应用
Pharmaceutical Applications
1.1 Iron Chelation Therapy
One of the primary applications of 3-(Hydroxymethyl)-2(3H)-pyridinone is in iron chelation therapy . Hydroxypyridinones have been recognized for their ability to form stable complexes with iron, facilitating the removal of excess iron from the body. This property is particularly beneficial in treating conditions such as hemochromatosis and thalassemia, where iron overload can lead to severe health complications.
A notable patent describes the use of these compounds to create pharmaceutical compositions that effectively remove toxic metal ions, particularly iron, from the body by forming neutral complexes at physiological pH levels . The log solubility constants for various hydroxypyridinones indicate their efficacy in solubilizing iron (III) hydroxide, making them suitable for clinical use .
1.2 Development of Prodrugs
The introduction of hydroxymethyl groups into existing drug structures has been shown to enhance their solubility and stability. Research has indicated that derivatives of drugs such as phenytoin and nitrofurantoin exhibit improved solubility when modified with hydroxymethyl groups, leading to better pharmacokinetic profiles . This modification allows for faster conversion in physiological conditions, enhancing therapeutic efficacy.
Biochemical Research
2.1 Siderophore Activity
This compound exhibits siderophore-like properties, which enable it to bind iron efficiently in biological systems. This characteristic is crucial for various microorganisms that require iron for growth but face competition from host organisms . The ability to sequester iron can be exploited in developing antimicrobial agents that inhibit pathogen growth by depriving them of essential nutrients.
Case Studies
3.1 Case Study: Iron Chelation in Thalassemia Patients
A clinical study investigated the effectiveness of a hydroxypyridinone compound in patients with thalassemia major undergoing regular blood transfusions. The study measured serum ferritin levels before and after treatment with the compound, demonstrating a significant reduction in iron overload markers over a six-month period. The results highlighted the potential of hydroxypyridinones as effective chelating agents in managing iron overload .
3.2 Case Study: Hydroxymethylation of Anticancer Drugs
Another study focused on the hydroxymethylation of established anticancer drugs to improve their solubility and reduce side effects. The modified compounds were tested for cytotoxicity against various cancer cell lines, showing enhanced activity compared to their non-modified counterparts. This case underscores the versatility of this compound derivatives in drug development .
Data Tables
The following table summarizes key findings related to the applications of this compound:
作用机制
The mechanism of action of 3-(Hydroxymethyl)-2(3H)-pyridinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
相似化合物的比较
类似化合物
3-羟甲基-A-降胆甾烷: 这些化合物具有羟甲基官能团,但其核心结构不同。
伊维菌素和阿维菌素: 这些化合物具有类似的代谢途径,涉及羟甲基化
独特性
3-(羟甲基)-2(3H)-吡啶酮因其独特的结构和官能团而独一无二,赋予了它独特的化学反应性和生物活性。它能够进行各种化学转化并与生物靶标相互作用,使其成为研究和工业中的宝贵化合物。
生物活性
3-(Hydroxymethyl)-2(3H)-pyridinone (CAS No. 42330-61-0) is a compound belonging to the class of hydroxypyridinones, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.
This compound has a molecular formula of C6H7NO2 and features a hydroxymethyl group attached to a pyridinone structure. This configuration allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, which can help mitigate inflammatory responses in conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation by modulating key signaling pathways like PI3K/Akt and MAPK .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Studies and Research Findings
- Antileishmanial Activity : A study synthesized antimony (V) complexes with hydroxypyridinone ligands, including this compound. These complexes showed significant activity against both amastigote and promastigote forms of Leishmania major, with IC50 values as low as 1 μg/mL for the most active compounds after 72 hours .
- Radiolabeling Applications : The compound has been investigated for its efficiency in radiolabeling PET radiotracers with gallium-68. Its structural properties allow it to form stable complexes with metal ions, enhancing its potential in medical imaging .
- Decorporation Agent : Research has indicated that derivatives of hydroxypyridinones can effectively remove uranium from biological systems, demonstrating the potential use of this compound in treating heavy metal poisoning .
属性
CAS 编号 |
42330-61-0 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,5,8H,4H2 |
InChI 键 |
AQCOBXMYIXSSSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(C(=O)N=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















